molecular formula C23H23N3O5 B14867554 6-(benzylamino)-5-(3,4-dimethoxyphenyl)-1,3-dimethylfuro[2,3-d]pyrimidine-2,4(1H,3H)-dione

6-(benzylamino)-5-(3,4-dimethoxyphenyl)-1,3-dimethylfuro[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B14867554
M. Wt: 421.4 g/mol
InChI Key: NZLIDDPXXAXSKV-UHFFFAOYSA-N
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Description

6-(benzylamino)-5-(3,4-dimethoxyphenyl)-1,3-dimethylfuro[2,3-d]pyrimidine-2,4(1H,3H)-dione is a complex organic compound that belongs to the class of furo[2,3-d]pyrimidines This compound is characterized by its unique structure, which includes a benzylamino group, a dimethoxyphenyl group, and a dimethylfuro[2,3-d]pyrimidine core

Preparation Methods

The synthesis of 6-(benzylamino)-5-(3,4-dimethoxyphenyl)-1,3-dimethylfuro[2,3-d]pyrimidine-2,4(1H,3H)-dione involves several steps, including the formation of the furo[2,3-d]pyrimidine core and the subsequent introduction of the benzylamino and dimethoxyphenyl groups. The synthetic routes typically involve the use of reagents such as benzylamine, 3,4-dimethoxybenzaldehyde, and various catalysts under controlled reaction conditions. Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the benzylamino or dimethoxyphenyl groups can be replaced by other functional groups.

    Common Reagents and Conditions: Typical reagents include acids, bases, and organic solvents, with reactions often conducted under reflux or at elevated temperatures.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used, but they generally involve modifications to the benzylamino or dimethoxyphenyl groups.

Scientific Research Applications

6-(benzylamino)-5-(3,4-dimethoxyphenyl)-1,3-dimethylfuro[2,3-d]pyrimidine-2,4(1H,3H)-dione has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Medicine: It is being explored for its potential therapeutic properties, including its use as an inhibitor of specific enzymes or as a drug candidate for treating certain diseases.

    Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 6-(benzylamino)-5-(3,4-dimethoxyphenyl)-1,3-dimethylfuro[2,3-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes or signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar compounds to 6-(benzylamino)-5-(3,4-dimethoxyphenyl)-1,3-dimethylfuro[2,3-d]pyrimidine-2,4(1H,3H)-dione include other furo[2,3-d]pyrimidine derivatives, such as:

Properties

Molecular Formula

C23H23N3O5

Molecular Weight

421.4 g/mol

IUPAC Name

6-(benzylamino)-5-(3,4-dimethoxyphenyl)-1,3-dimethylfuro[2,3-d]pyrimidine-2,4-dione

InChI

InChI=1S/C23H23N3O5/c1-25-21(27)19-18(15-10-11-16(29-3)17(12-15)30-4)20(31-22(19)26(2)23(25)28)24-13-14-8-6-5-7-9-14/h5-12,24H,13H2,1-4H3

InChI Key

NZLIDDPXXAXSKV-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=C(O2)NCC3=CC=CC=C3)C4=CC(=C(C=C4)OC)OC)C(=O)N(C1=O)C

Origin of Product

United States

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